molecular formula C11H16ClNOS B2469683 (5-Thiophen-2-yl-3-azabicyclo[3.1.1]heptan-1-yl)methanol;hydrochloride CAS No. 2503208-92-0

(5-Thiophen-2-yl-3-azabicyclo[3.1.1]heptan-1-yl)methanol;hydrochloride

Cat. No.: B2469683
CAS No.: 2503208-92-0
M. Wt: 245.77
InChI Key: WZAMSRWMDRFRHX-UHFFFAOYSA-N
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Description

(5-Thiophen-2-yl-3-azabicyclo[3.1.1]heptan-1-yl)methanol;hydrochloride is a chemical compound with the molecular formula C11H16ClNOS. It is a bicyclic compound containing a thiophene ring and an azabicycloheptane structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Thiophen-2-yl-3-azabicyclo[31One common method involves the reduction of spirocyclic oxetanyl nitriles to form the azabicycloheptane structure . The thiophene ring can be introduced through various coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve bulk manufacturing processes that ensure high yield and purity. These processes often include custom synthesis and procurement of raw materials, followed by rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

(5-Thiophen-2-yl-3-azabicyclo[3.1.1]heptan-1-yl)methanol;hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The azabicycloheptane core can be reduced to form various derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanol group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced azabicycloheptane derivatives, and substituted methanol derivatives. These products have various applications in chemical synthesis and pharmaceutical development .

Scientific Research Applications

(5-Thiophen-2-yl-3-azabicyclo[3.1.1]heptan-1-yl)methanol;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Thiophen-2-yl-3-azabicyclo[3.1.1]heptan-1-yl)methanol;hydrochloride involves its interaction with specific molecular targets and pathways. The azabicycloheptane core is known to mimic certain biologically active structures, allowing the compound to bind to specific receptors or enzymes. This binding can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the thiophene ring in (5-Thiophen-2-yl-3-azabicyclo[3.1.1]heptan-1-yl)methanol;hydrochloride imparts unique electronic and steric properties, making it distinct from other similar compounds.

Properties

IUPAC Name

(5-thiophen-2-yl-3-azabicyclo[3.1.1]heptan-1-yl)methanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NOS.ClH/c13-8-10-4-11(5-10,7-12-6-10)9-2-1-3-14-9;/h1-3,12-13H,4-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZAMSRWMDRFRHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(CNC2)C3=CC=CS3)CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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